Cas no 24446-63-7 (Benzeneacetic acid, a-(phenylmethylene)-, ethyl ester)

Benzeneacetic acid, a-(phenylmethylene)-, ethyl ester structure
24446-63-7 structure
Product Name:Benzeneacetic acid, a-(phenylmethylene)-, ethyl ester
CAS No:24446-63-7
MF:C17H16O2
MW:252.307744979858
CID:270315
PubChem ID:1551164
Update Time:2025-04-19

Benzeneacetic acid, a-(phenylmethylene)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-(phenylmethylene)-, ethyl ester
    • ethyl 2,3-diphenylprop-2-enoate
    • (E)-ethyl 2-(phenylhydrazono)propanoate
    • (E)-ethyl 2,3-diphenylacrylate
    • 2,3t-diphenyl-acrylic acid ethyl ester
    • 2,3t-Diphenyl-acrylsaeure-aethylester
    • AC1L6UC8
    • AG-J-16115
    • CTK0F3583
    • CTK4J0478
    • ethyl puryvate 2-(phenylhydrazone)
    • ethyl pyruvate phenylhydrazone
    • ethyl-(E)-2,3-diphenylpropenoate
    • Propanoic acid, 2-(phenylhydrazono)-, ethyl ester, (2E)-
    • Propanoicacid, 2-(2-phenylhydrazinylidene)-, ethyl ester
    • NSC67371
    • NSC-67371
    • ethyl (z)-2,3-diphenylacrylate
    • 24446-63-7
    • SCHEMBL7527305
    • Inchi: 1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13-
    • InChI Key: LHBZQXYESNTQML-SSZFMOIBSA-N
    • SMILES: O(CC)C(/C(=C\C1C=CC=CC=1)/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 252.11508
  • Monoisotopic Mass: 252.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.101
  • Boiling Point: 373.2°Cat760mmHg
  • Flash Point: 218.3°C
  • Refractive Index: 1.596
  • PSA: 26.3
  • LogP: 3.79030
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